molecular formula C16H12ClNO3 B5599991 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one CAS No. 60856-81-7

7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5599991
CAS No.: 60856-81-7
M. Wt: 301.72 g/mol
InChI Key: VUQYUWNMOGAKOG-UHFFFAOYSA-N
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Description

7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a chloro group at the 7th position and an ethoxyphenyl group at the 2nd position on the benzoxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxyaniline with 7-chloro-2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzoxazine derivatives.

    Substitution: Formation of various substituted benzoxazinones.

Scientific Research Applications

7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
  • 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-2-20-12-5-3-4-10(8-12)15-18-14-9-11(17)6-7-13(14)16(19)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQYUWNMOGAKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351945
Record name 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60856-81-7
Record name 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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